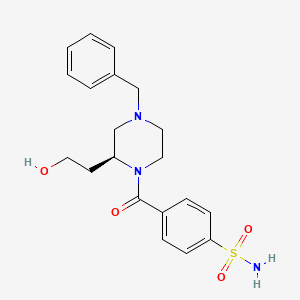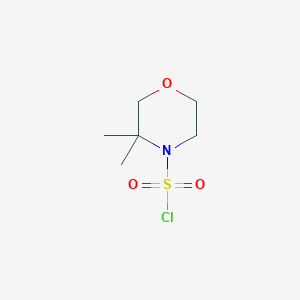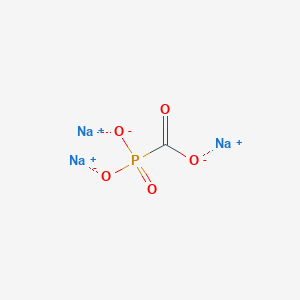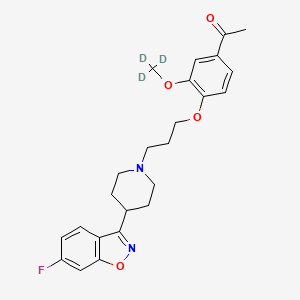
Human carbonic anhydrase II-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Human carbonic anhydrase II-IN-1 is a compound that acts as an inhibitor of the enzyme carbonic anhydrase II. Carbonic anhydrase II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzyme plays a crucial role in various physiological processes, including respiration, acid-base balance, and ion transport. Inhibitors of carbonic anhydrase II, such as this compound, are of significant interest in scientific research and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Human carbonic anhydrase II-IN-1 typically involves the use of organic synthesis techniques. One common method includes the reaction of sulfonamide derivatives with aromatic or heterocyclic amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like 1,4-dioxane. The reaction mixture is refluxed at temperatures ranging from 90 to 120°C for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization, filtration, and chromatography to obtain the final compound suitable for research and therapeutic use.
Analyse Des Réactions Chimiques
Types of Reactions
Human carbonic anhydrase II-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Human carbonic anhydrase II-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase II in physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and cancer.
Industry: Utilized in the development of carbon capture technologies and other industrial processes involving carbon dioxide hydration .
Mécanisme D'action
Human carbonic anhydrase II-IN-1 exerts its effects by binding to the active site of carbonic anhydrase II, thereby inhibiting its enzymatic activity. The compound interacts with the zinc ion present in the active site, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the normal physiological functions of carbonic anhydrase II, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Human carbonic anhydrase II-IN-1 is compared with other similar compounds, such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.
Brinzolamide: Another inhibitor used for reducing intraocular pressure in glaucoma patients.
Dorzolamide: Similar to brinzolamide, used in ophthalmic solutions for glaucoma treatment.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for carbonic anhydrase II. It offers potential advantages in terms of potency and reduced side effects compared to other inhibitors .
Conclusion
This compound is a significant compound with diverse applications in scientific research and therapeutic fields. Its unique properties and mechanism of action make it a valuable tool for studying enzyme inhibition and developing new treatments for various medical conditions.
Propriétés
Formule moléculaire |
C20H25N3O4S |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
4-[(2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide |
InChI |
InChI=1S/C20H25N3O4S/c21-28(26,27)19-8-6-17(7-9-19)20(25)23-12-11-22(15-18(23)10-13-24)14-16-4-2-1-3-5-16/h1-9,18,24H,10-15H2,(H2,21,26,27)/t18-/m0/s1 |
Clé InChI |
UEDHBSMZUFBJAV-SFHVURJKSA-N |
SMILES isomérique |
C1CN([C@H](CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
SMILES canonique |
C1CN(C(CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)
![[(1S,3R,6R,8S,9S,10S,11S,14S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B12428218.png)






![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate](/img/structure/B12428246.png)

![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide](/img/structure/B12428254.png)
![3,6-diamino-N-{[(8Z)-15-amino-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-11-(2-imino-1,3-diazinan-4-yl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-5-yl]methyl}hexanamide; sulfuric acid](/img/structure/B12428267.png)

![4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide](/img/structure/B12428292.png)
